molecular formula C17H14OS B12849111 2-[3-(Benzyloxy)phenyl]thiophene

2-[3-(Benzyloxy)phenyl]thiophene

Cat. No.: B12849111
M. Wt: 266.4 g/mol
InChI Key: MDHJTABHDZNQDW-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]thiophene is an organic compound with the molecular formula C17H14OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is notable for its unique structure, which includes a benzyloxy group attached to a phenyl ring, which is further connected to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol or further to a benzyl group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol or benzyl group.

    Substitution: Halogenated derivatives of the phenyl or thiophene ring.

Scientific Research Applications

2-[3-(Benzyloxy)phenyl]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)phenyl]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. In materials science, the thiophene ring’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiophene: Lacks the benzyloxy group, resulting in different chemical properties and applications.

    3-(Benzyloxy)thiophene: The benzyloxy group is directly attached to the thiophene ring, altering its reactivity.

    2-(Benzyloxy)phenylthiophene: The position of the benzyloxy group on the phenyl ring can influence the compound’s electronic properties.

Uniqueness

This structural feature distinguishes it from other thiophene derivatives and makes it a valuable compound in various research fields .

Properties

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)thiophene

InChI

InChI=1S/C17H14OS/c1-2-6-14(7-3-1)13-18-16-9-4-8-15(12-16)17-10-5-11-19-17/h1-12H,13H2

InChI Key

MDHJTABHDZNQDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CS3

Origin of Product

United States

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